"physicochemical properties of Cetirizine acetic acid"
"physicochemical properties of Cetirizine acetic acid"
An In-depth Technical Guide on the Physicochemical Properties of Cetirizine Acetic Acid
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of Cetirizine, chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid.[1] As the active carboxylic acid metabolite of hydroxyzine, Cetirizine's unique zwitterionic nature at physiological pH governs its pharmacokinetic and pharmacodynamic profile.[2] This document delves into the critical quality attributes of Cetirizine, including its solubility, pKa, lipophilicity, and stability, which are paramount for formulation development, analytical method design, and ensuring clinical efficacy. Furthermore, this guide addresses the characterization of a key related substance, 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid, often referred to as Cetirizine Impurity B, providing a holistic view for drug development professionals.[3] Methodologies for characterization are detailed, underscoring the causality behind experimental choices to provide actionable, field-proven insights.
Introduction: The Significance of Physicochemical Profiling in Drug Development
Cetirizine is a potent, second-generation H₁-receptor antagonist widely used for the management of allergic rhinitis and chronic urticaria.[4][5] Unlike its parent compound, hydroxyzine, Cetirizine exhibits minimal central nervous system penetration, a desirable trait directly linked to its distinct physicochemical characteristics.[2][6] The presence of both a carboxylic acid group and basic piperazine nitrogens makes Cetirizine a zwitterion, influencing its behavior in biological systems and during pharmaceutical processing.
A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundation upon which robust drug products are built. These properties dictate:
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Bioavailability: Solubility and lipophilicity govern the rate and extent of drug absorption.[2]
-
Formulation Strategy: The choice of excipients, dosage form (e.g., tablets, syrups), and manufacturing process depends on the drug's stability, solubility, and solid-state characteristics.[7]
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Analytical Control: Knowledge of degradation pathways and potential impurities is essential for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[8]
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Clinical Performance: Properties like plasma protein binding and volume of distribution influence the drug's efficacy and safety profile.[1][9]
This guide serves as a technical resource, synthesizing data from peer-reviewed literature and regulatory documents to provide a detailed analysis of Cetirizine and its acetic acid-related compound.
Molecular Structure and Physicochemical Identifiers
The core structure of Cetirizine features a diphenylmethylpiperazine group linked to an ethoxy-acetic acid moiety.[10] This structure is responsible for its pharmacological activity and its unique physicochemical nature.
Cetirizine
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IUPAC Name: (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid[1]
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Molecular Formula: C₂₁H₂₅ClN₂O₃[1]
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Molecular Weight: 388.89 g/mol [1]
Cetirizine Acetic Acid (Impurity B)
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IUPAC Name: 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid[3]
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Molecular Formula: C₁₉H₂₁ClN₂O₂[3]
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Molecular Weight: 344.84 g/mol
Core Physicochemical Properties of Cetirizine
Dissociation Constant (pKa) and Zwitterionic Nature
The pKa values of a drug substance are critical as they determine the extent of ionization at a given pH, which in turn profoundly impacts solubility, absorption, and receptor binding. Cetirizine has multiple ionizable centers: the carboxylic acid and the two nitrogen atoms of the piperazine ring.
As a zwitterion, its molecular structure allows the carboxylic group to interact with the basic nitrogen in folded conformations, which contributes to its relatively high lipophilicity at physiological pH.[2] This zwitterionic character is a key differentiator from many other antihistamines and is crucial for its low CNS penetration.
Table 1: Physicochemical Data for Cetirizine
| Property | Value | Significance in Drug Development |
| Molecular Weight | 388.89 g/mol [1] | Fundamental for all stoichiometric calculations in formulation and analysis. |
| pKa | ~3.46 (predicted)[5] | Governs solubility and absorption across different pH environments (e.g., stomach vs. intestine). |
| LogD (pH 7.4) | ~1.5[2] | Indicates lipophilicity at physiological pH; balances membrane permeability with aqueous solubility. |
| Water Solubility | 101 mg/L (as base)[5][11] | Influences dissolution rate and formulation options. The hydrochloride salt is very water-soluble.[12] |
| Melting Point | 110-115 °C (as base)[5] | Important for manufacturing processes (e.g., granulation, drying) and solid-state characterization. |
| Plasma Protein Binding | 93-96%[1] | Affects the volume of distribution and the fraction of free drug available for pharmacological effect. |
Solubility Profile
The solubility of Cetirizine is highly dependent on pH, a direct consequence of its multiple pKa values. While the free base has limited water solubility, its hydrochloride salt form is very soluble in water.[7][12] Studies have also measured its solubility in various organic solvents, which is crucial information for purification, crystallization, and the development of non-aqueous formulations. For instance, the solubility of cetirizine hydrochloride has been shown to be high in acetic acid and ethanol.[13]
This protocol outlines a standardized workflow for generating a pH-solubility profile, a cornerstone of pre-formulation studies.
Rationale: This experiment is designed to determine the solubility of the active pharmaceutical ingredient (API) across a wide range of physiologically relevant pH values. This data is essential for predicting in vivo dissolution and selecting appropriate formulation strategies. The use of a shake-flask method at a controlled temperature ensures that equilibrium is reached and the data is thermodynamically relevant.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10. Verify the pH of each buffer using a calibrated pH meter.
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Sample Preparation: Add an excess amount of Cetirizine HCl powder to vials containing each buffer solution. The excess solid is critical to ensure saturation.
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Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
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Sample Withdrawal and Filtration: After equilibration, withdraw an aliquot from each vial. Immediately filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids. This step must be performed quickly to prevent precipitation due to temperature changes.
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Quantification: Dilute the filtered samples appropriately with a suitable mobile phase. Quantify the concentration of dissolved Cetirizine using a validated, stability-indicating HPLC-UV method.
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Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution to generate the pH-solubility profile.
Caption: Workflow for pH-Solubility Profile Determination.
Lipophilicity (Log P / Log D)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and, consequently, absorption. For ionizable molecules like Cetirizine, the distribution coefficient (Log D) is more relevant than the partition coefficient (Log P) because it is pH-dependent.
At physiological pH, Cetirizine has a Log D of approximately 1.5.[2] This moderate lipophilicity is considered optimal: it is high enough to permit absorption across the intestinal wall but low enough, in combination with its zwitterionic nature and P-glycoprotein substrate activity, to limit its passage across the blood-brain barrier.[2]
Stability and Degradation Profile
Stability testing is a critical component of drug development, ensuring that the drug product remains safe and effective throughout its shelf life. Forced degradation studies are used to identify potential degradation products and establish degradation pathways.[8]
Cetirizine has been shown to be unstable under certain stress conditions.[8]
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Oxidative Degradation: It undergoes significant degradation in the presence of oxidizing agents like hydrogen peroxide.[8]
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Hydrolytic Degradation: It is susceptible to degradation in neutral and acidic hydrolytic conditions.[8] One study found up to 19% degradation under acidic hydrolysis at 105°C.[14]
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Photolytic Degradation: Exposure to UV light can also cause degradation.[15][16]
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Alkaline Stability: The molecule is relatively stable in alkaline conditions.[8]
The primary degradation products identified under these conditions include compounds like 4-chlorobenzophenone.[8] Understanding these pathways is essential for developing stability-indicating analytical methods capable of separating the intact drug from all significant degradants.[14]
Caption: Simplified Degradation Pathways of Cetirizine.
Analytical Methodologies for Characterization
A suite of analytical techniques is required to fully characterize the physicochemical properties of Cetirizine and its related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity assessment, quantification, and stability testing.
Rationale: This method is designed to separate Cetirizine from its potential degradation products and process-related impurities. The choice of a C8 column provides robust retention for the moderately polar analyte. The phosphate buffer at pH 7.0 ensures consistent ionization state and peak shape. Acetonitrile is used as the organic modifier to elute the compound. This method is based on established and validated procedures.[14]
Step-by-Step Methodology:
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Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.2 M solution of potassium phosphate dibasic (K₂HPO₄). Adjust the pH to 7.00 with phosphoric acid.
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Organic Phase: HPLC-grade acetonitrile.
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Final Mobile Phase: Mix the aqueous and organic phases in a 65:35 (v/v) ratio. Filter and degas prior to use.
-
-
Chromatographic Conditions:
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System Suitability:
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Inject a standard solution of Cetirizine multiple times.
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Verify system performance by checking parameters such as tailing factor (should be ≤ 2.0), theoretical plates, and repeatability of peak area (%RSD ≤ 2.0%).
-
-
Sample Analysis:
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Prepare sample solutions (e.g., from stability studies or finished product) in the mobile phase.
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Inject the samples and integrate the peaks corresponding to Cetirizine and any impurities.
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Calculate the percentage of impurities relative to the main peak area.
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Implications for Drug Development
The interplay of Cetirizine's physicochemical properties has direct and significant consequences for pharmaceutical development.
Caption: Relationship between Properties and Development Outcomes.
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Formulation: The high solubility of the hydrochloride salt makes it suitable for immediate-release oral solid dosage forms and aqueous solutions like syrups.[7] The pH of the syrup formulation is controlled between 4 and 5 to ensure solubility and stability.[7]
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Bioavailability: The favorable LogD and rapid absorption lead to a Tmax of approximately 1 hour and a bioavailability of over 70%.[1][2][9]
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Safety Profile: The zwitterionic nature and moderate lipophilicity are key reasons for its limited ability to cross the blood-brain barrier, resulting in a non-sedating profile compared to first-generation antihistamines.[6]
Conclusion
The physicochemical properties of Cetirizine are a textbook example of how molecular characteristics translate directly into clinical performance. Its zwitterionic nature, moderate lipophilicity, and well-defined solubility profile are the pillars of its success as a safe and effective second-generation antihistamine. For the drug development professional, a deep and quantitative understanding of these properties is indispensable. It enables the rational design of robust formulations, the development of meaningful analytical control strategies, and ultimately, the delivery of a high-quality medicinal product to the patient. The principles and methodologies outlined in this guide provide a framework for the systematic characterization required to achieve these goals.
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